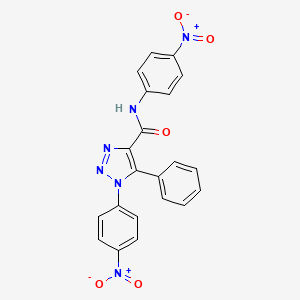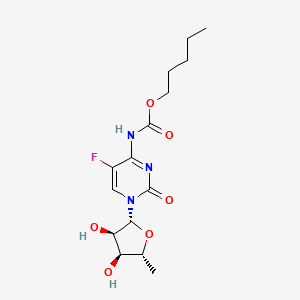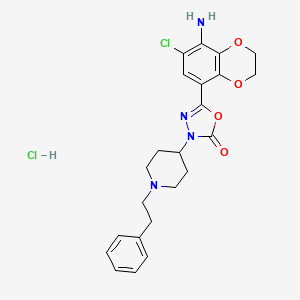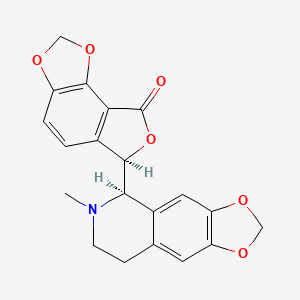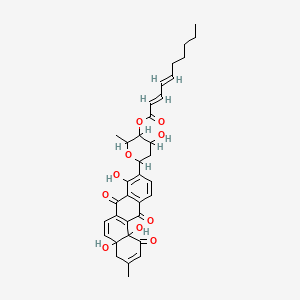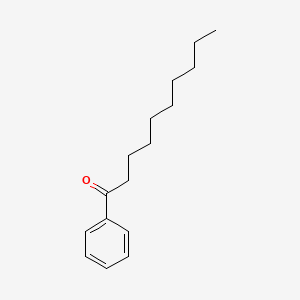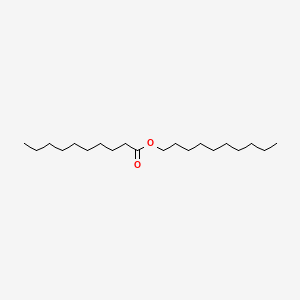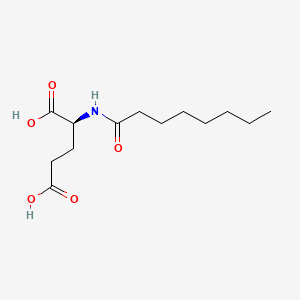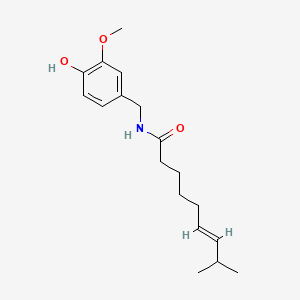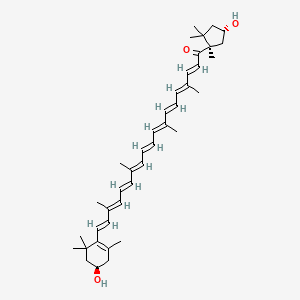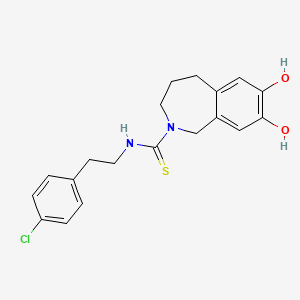![molecular formula C13H20Cl2N2 B1668350 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride CAS No. 33162-17-3](/img/structure/B1668350.png)
2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
描述
“2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride” is a chemical compound with the empirical formula C13H20Cl2N2 . Its molecular weight is 275.22 . The IUPAC name for this compound is 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.22 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.科学研究应用
Synthesis and Chemical Analysis
Synthesis of Tritium-Labelled Derivatives : The compound has been used in the synthesis of tritium-labelled stobadine, a cardioprotective agent. This process involved catalytic reductive dehalogenation and achieved high radiochemical purity and specific activity (Marko et al., 1989).
Crystal and Molecular Structures : X-ray diffraction studies have been conducted to understand the crystal and molecular structures of derivatives of this compound. These studies contribute to the detailed understanding of the compound’s physicochemical parameters (Rybakov et al., 2011).
Pharmacological and Biological Studies
Cardioprotective Properties : Research on the plasma concentration, tissue distribution, and excretion of this compound in rats has been done to understand its potential as a cardioprotective agent. The study revealed significant insights into its pharmacokinetics and systemic availability (Kállay et al., 1990).
Central Nervous System Activities : There have been studies on the synthesis of its derivatives and their effects on the central nervous system. These studies have shown that variations in substituents significantly influence the potency of CNS activities (Nagai et al., 1979).
Antitumor Properties : Investigations have been conducted into the synthesis and biological evaluation of its derivatives, particularly for their cytotoxic properties in various tumor cell lines. Some derivatives have shown significant inhibition of DNA topoisomerases and potent cell proliferation inhibition (Costache et al., 1998).
Chemical Transformations and Novel Applications
- Chemical Transformations : Studies have explored novel transformations in indole chemistry, utilizing derivatives of this compound. These transformations have led to the synthesis of various indole-related structures, enhancing our understanding of indole chemistry and its applications (Acheson et al., 1978).
Diverse N-heterocycle Synthesis : Research has shown that diverse N-heterocycles, including indoles and pyrido[4,3-b]indoles, can be synthesized from biomass-derived compounds. This suggests potential environmentally friendly applications of this compound in organic synthesis (Bhusal & Sperry, 2016).
Supercritical Fluid Extraction : A study demonstrated the use of supercritical fluid extraction for the quantification of heterocyclic amines, including derivatives of this compound, in meat samples. This method offers a novel approach to food safety analysis (de Andrés et al., 2010).
安全和危害
属性
IUPAC Name |
2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLFAMANDIWUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17411-19-7 (Parent) | |
| Record name | Carbidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033162173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride | |
CAS RN |
33162-17-3 | |
| Record name | Carbidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033162173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



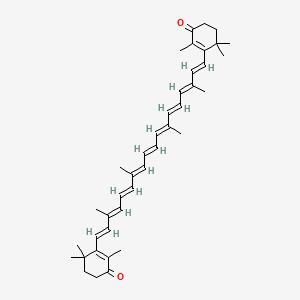
![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)
